molecular formula C15H9N5O4 B388538 4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE

4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B388538
M. Wt: 323.26g/mol
InChI Key: RZNJDYDBCKLSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a dicyanovinyl group, a phenyl ring, and a nitro-substituted pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE typically involves a multi-step processThe reaction conditions often require the use of solvents like ethanol and catalysts such as silver or copper to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, acetylenic ketones, and various catalysts like silver and copper. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, amino derivatives, and various functionalized aromatic compounds .

Scientific Research Applications

4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dicyanovinyl group can also participate in electron transfer reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dicyanovinyl and nitro groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H9N5O4

Molecular Weight

323.26g/mol

IUPAC Name

[4-(2,2-dicyanoethenyl)phenyl] 1-methyl-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C15H9N5O4/c1-19-9-13(20(22)23)14(18-19)15(21)24-12-4-2-10(3-5-12)6-11(7-16)8-17/h2-6,9H,1H3

InChI Key

RZNJDYDBCKLSDV-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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